molecular formula C14H11Cl2KNO2 B000629 Benzeneacetic acid, 2-[(2,6-dichlorophenyl)amino]-, monopotassiumsalt CAS No. 15307-81-0

Benzeneacetic acid, 2-[(2,6-dichlorophenyl)amino]-, monopotassiumsalt

Numéro de catalogue: B000629
Numéro CAS: 15307-81-0
Poids moléculaire: 335.2 g/mol
Clé InChI: NNXQGCHUKGEXEI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Diclofenac potassium is a nonsteroidal anti-inflammatory drug (NSAID) of the phenylacetic acid class, provided as a high-purity reagent for research applications. This compound is a well-characterized tool for investigating inflammatory pathways, pain mechanisms, and the pharmacology of cyclooxygenase (COX) inhibition. Its relatively rapid absorption profile makes it of particular interest for studies requiring a fast onset of action. Primary Research Applications: • Investigation of prostaglandin-mediated inflammatory processes in cellular and animal models. • Study of acute and chronic pain mechanisms, including nociceptive and inflammatory pain. • Pharmacological research on non-selective COX-1 and COX-2 enzyme inhibition and its downstream effects. • Exploration of arachidonic acid metabolism and the role of prostanoids in disease models. Mechanism of Action: Diclofenac potassium exerts its primary effects through the competitive inhibition of cyclooxygenase (COX-1 and COX-2) enzymes. This inhibition blocks the conversion of arachidonic acid to prostaglandin precursors (prostaglandin G2 and H2), leading to a marked reduction in the synthesis of pro-inflammatory and algesic prostaglandins, such as PGE2. Beyond this core mechanism, research suggests diclofenac may also modulate arachidonic acid release and uptake, inhibit lipoxygenase enzymes, and activate the nitric oxide-cGMP antinociceptive pathway, providing a multifaceted profile for scientific investigation. Handling & Safety: This product is intended for research use only and is strictly not for human or veterinary diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to use. Handling should be conducted in accordance with applicable laboratory safety practices.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Numéro CAS

15307-81-0

Formule moléculaire

C14H11Cl2KNO2

Poids moléculaire

335.2 g/mol

Nom IUPAC

potassium 2-[2-(2,6-dichloroanilino)phenyl]acetate

InChI

InChI=1S/C14H11Cl2NO2.K/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);

Clé InChI

NNXQGCHUKGEXEI-UHFFFAOYSA-N

SMILES isomérique

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[K+]

SMILES canonique

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl.[K]

Autres numéros CAS

15307-81-0

Pictogrammes

Acute Toxic; Irritant; Health Hazard; Environmental Hazard

Numéros CAS associés

15307-86-5 (Parent)

Synonymes

Dichlofenal
Diclofenac
Diclofenac Potassium
Diclofenac Sodium
Diclofenac, Sodium
Diclonate P
Diclophenac
Dicrofenac
Feloran
GP 45,840
GP-45,840
GP45,840
Novapirina
Orthofen
Orthophen
Ortofen
Sodium Diclofenac
SR 38
SR-38
SR38
Voltaren
Voltarol

Origine du produit

United States

Méthodes De Préparation

Multi-Step Synthesis from Aniline and Chloroacetyl Chloride

The most detailed synthesis pathway begins with aniline and chloroacetyl chloride as starting materials. The process involves five sequential reactions:

  • Chloroacetanilide Formation : Aniline reacts with chloroacetyl chloride in toluene at 65–75°C for 3 hours, yielding chloroacetanilide with a 94% yield.

  • Intermediate Synthesis : Chloroacetanilide is treated with 2,6-dichlorophenol, PEG-400, and sodium carbonate at 105°C for 24 hours to form a dichlorophenylacetate intermediate.

  • Hydrolysis and Cyclization : The intermediate undergoes alkaline hydrolysis followed by acidification to produce diclofenac acid.

  • Salt Formation : Diclofenac acid is neutralized with potassium hydroxide in ethanol, resulting in diclofenac potassium with a 94% yield and a melting point of 300–305°C.

Key physicochemical properties of the final product include a molecular formula of C14H10Cl2KNO2\text{C}_{14}\text{H}_{10}\text{Cl}_2\text{KNO}_2, molecular weight of 334.24 g/mol, and a crystalline structure confirmed by NMR spectroscopy.

Two-Step Synthesis with Counter Salt Purification

An alternative method involves a two-step synthesis where diclofenac acid is purified and converted to its potassium salt. This process includes:

  • Initial Synthesis : Formation of diclofenac acid via condensation reactions.

  • Salt Conversion : Neutralization with potassium hydroxide under controlled conditions to achieve high purity.

This method emphasizes solvent selection and particle size control to meet pharmacopeial standards.

Optimization of Reaction Conditions

Temperature and Reagent Optimization

The synthesis from aniline requires precise temperature control:

  • Chloroacetanilide formation at 65–75°C.

  • Cyclization at 115°C for 3 hours.

  • Final salt formation at 80–95°C.

Reagents such as PEG-400 enhance reaction efficiency by acting as phase-transfer catalysts.

Yield and Purity Enhancements

  • Recrystallization : Crude diclofenac potassium is recrystallized from hot water to achieve >99% purity.

  • Residual Solvent Control : Ethanol and toluene residues are limited to <0.5% to comply with International Council for Harmonisation (ICH) guidelines.

Formulation Methods for Dosage Forms

Powder Formulations

A patent describes a powder formulation containing 1–3% diclofenac potassium, combined with excipients such as microcrystalline cellulose (40–80%), polyethylene glycol 6000 (2–15%), and flavoring agents. The process involves:

  • Drying : Excipients are dried to <1% moisture.

  • Mixing : Components are blended using geometric dilution to ensure homogeneity.

  • Packaging : The powder is packaged in 1–5g doses for oral suspension.

Cataplasm Preparations

Diclofenac potassium cataplasms are prepared by dispersing the drug in a hydrogel matrix. Quality control measures include:

  • HPLC Analysis : Methanol extracts are analyzed using a C18 column with a mobile phase of methanol and 4% glacial acetic acid (80:20 v/v).

  • Release Testing : Sustained release over 8 hours follows first-order kinetics, with 70% of the drug released by the final interval.

Dry Suspensions

A dry suspension formulation combines diclofenac potassium with sucrose (60–70%), xanthan gum (1–3%), and citric acid (0.5–2%). The mixture is granulated, dried, and sieved to ensure particle uniformity.

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

  • Column : ODS-C18 (35°C).

  • Detection : UV absorbance at 276 nm.

  • Linearity : 400–800 μg/mL (R2>0.999R^2 > 0.999).

Melting Point and NMR Characterization

  • Melting Point : 300–305°C (differential scanning calorimetry).

  • NMR Data : 1H^1\text{H} NMR (400 MHz, DMSO-d6): δ 7.45 (d, 2H), 7.25 (t, 1H), 6.90 (d, 2H) .

Analyse Des Réactions Chimiques

Types of Reactions: Diclofenac potassium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

Pain Management

Diclofenac potassium has been effectively utilized for managing acute and chronic pain. A review highlighted its efficacy in treating:

  • Migraine and tension headaches: Clinical trials have shown that diclofenac potassium sachets are more effective than traditional tablets in providing pain relief during migraine attacks .
  • Postoperative dental pain: Studies indicate that a single dose of diclofenac potassium significantly reduces pain following dental surgeries compared to placebo .

Musculoskeletal Disorders

In the management of osteoarthritis and rheumatoid arthritis, diclofenac potassium is frequently prescribed due to its rapid onset of action. Research indicates:

  • Effectiveness in osteoarthritis: Both immediate-release (IR) and controlled-release (CR) formulations have demonstrated significant pain relief in patients with knee osteoarthritis .
  • Improvement in physical function: Patients report enhanced mobility and reduced stiffness when treated with diclofenac potassium .

Gynecological Applications

Diclofenac potassium is also used for managing menstrual-related pain:

  • Dysmenorrhea: Studies show that it effectively alleviates primary dysmenorrhea, improving quality of life during menstruation .

Pharmacokinetics and Formulations

The pharmacokinetics of diclofenac potassium reveal its rapid absorption and peak plasma concentration within 1-2 hours post-administration. Various formulations have been developed to enhance its efficacy:

Formulation Type Description Key Findings
Fast-Dissolving TabletsDesigned for quick absorptionShowed improved bioavailability compared to standard tablets
Controlled Release TabletsExtended drug release over timeAchieved 68% drug release within 24 hours, improving patient compliance
Oral SolutionsRapid onset of actionEffective for acute pain management in migraine patients

Case Studies and Clinical Trials

Numerous clinical trials have validated the applications of diclofenac potassium:

  • A randomized controlled trial demonstrated that diclofenac potassium provided superior pain relief compared to acetaminophen in postoperative dental patients .
  • Another study indicated that patients using diclofenac potassium for migraine reported a significant reduction in headache intensity and duration compared to placebo groups .

Safety Profile and Drug Interactions

While generally well-tolerated, diclofenac potassium may cause gastrointestinal side effects. It is essential to consider potential drug interactions with medications such as:

  • Aspirin
  • Lithium
  • Methotrexate

Monitoring is advised when co-administering these drugs due to increased risks of adverse effects .

Comparaison Avec Des Composés Similaires

Pharmacokinetic Comparison

Diclofenac Potassium vs. Diclofenac Sodium
Parameter Diclofenac Potassium Diclofenac Sodium
tmax 0.5–1 hour 2–3 hours (enteric-coated)
Bioavailability ~65% ~50–60%
Solubility (pH 1.2) High (rapid dissolution) Low (requires enteric coating)
Clinical Onset 15–30 minutes 1–2 hours

Key Findings :

  • Diclofenac potassium achieves faster analgesia due to rapid gastric dissolution and absorption .
  • In diabetic and dehydrated animal models, diclofenac potassium demonstrated higher plasma concentrations than the sodium salt, suggesting better bioavailability under metabolic stress .
Formulation Variations
Formulation tmax Advantages
Immediate-release tablets 0.8 hours Standard rapid onset; cost-effective
Liquid-filled softgel capsules 0.5 hours Faster absorption; reduced GI irritation
Powder for oral solution 0.4 hours Optimal for migraine relief
Topical (gel/patch) 4–12 hours Minimal systemic exposure; lower CV risk

Efficacy Comparison with Other NSAIDs

Diclofenac Potassium vs. Ibuprofen
Study Context Result
Ankle sprains Diclofenac potassium (150 mg/day) superior to ibuprofen (1.2 g/day) in reducing inflammation and pain
Dental pain Fewer patients required rescue analgesia with diclofenac potassium (10%) vs. ibuprofen (35%)
Migraine Diclofenac potassium sachets (50 mg) showed faster pain relief vs. tablets
Diclofenac Potassium vs. Paracetamol
  • In dental extractions, diclofenac potassium (50 mg) reduced mean pain scores by 50% within 2 hours, outperforming paracetamol (500 mg) .
Diclofenac Potassium vs. Piroxicam
  • Diclofenac potassium provided superior analgesia in ankle sprains compared to piroxicam (20 mg/day), with fewer GI adverse events .

Clinical Implications and Recommendations

Acute Pain : Use diclofenac potassium for rapid onset (e.g., migraines, dental pain) .

Chronic Conditions : Consider topical formulations for localized pain (e.g., osteoarthritis) to minimize systemic toxicity .

Metabolic Stress : Prefer potassium salt in diabetic/dehydrated patients due to better bioavailability .

Dosing : Low-dose diclofenac potassium (12.5–25 mg) maintains bioavailability (~65%) with reduced side effects .

Activité Biologique

Diclofenac potassium is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. It is particularly known for its rapid onset of action compared to its sodium counterpart, making it a preferred choice in acute pain management. This article delves into the biological activity of diclofenac potassium, highlighting its pharmacodynamics, clinical efficacy, and potential adverse effects based on diverse research findings.

Pharmacodynamics

Diclofenac potassium exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, leading to decreased synthesis of prostaglandins that mediate inflammation and pain. Additionally, diclofenac has been shown to possess COX-independent mechanisms that contribute to its analgesic effects. These include:

  • Inhibition of phospholipase A2 : Reduces the availability of arachidonic acid for prostaglandin synthesis.
  • Modulation of neurotransmitter release : Diclofenac may inhibit the release of substance P and alter interleukin-6 production, contributing to its anti-inflammatory effects.
  • Effects on ion channels : It can block acid-sensing ion channels, which play a role in nociception.

Analgesic Effects

Numerous studies have demonstrated the efficacy of diclofenac potassium in various pain conditions. A systematic review compared the efficacy of diclofenac potassium with placebo and other analgesics:

  • Postoperative Pain : A Cochrane review indicated that a single dose of 50 mg diclofenac potassium provided more effective relief from moderate to severe postoperative pain compared to placebo, with a number needed to treat (NNT) of approximately 2 . The analgesic effect was significant within 30 minutes post-administration .
  • Dysmenorrhea : In clinical trials assessing dysmenorrhea, diclofenac potassium showed superior efficacy compared to placebo and was comparable to other NSAIDs like naproxen .
  • Migraine : A randomized controlled trial found that 50 mg sachets of diclofenac potassium were significantly more effective than tablets and placebo in treating migraine attacks, with a rapid onset of action (15 minutes for sachets versus 60 minutes for tablets) .

Comparison with Other Analgesics

Diclofenac potassium has been compared with other common analgesics:

DrugDose (mg)Efficacy vs. PlaceboNNT (to achieve 50% pain relief)
Diclofenac Potassium50Significant2
Aspirin650Less effective~7

This table illustrates that diclofenac potassium is more effective than aspirin in achieving significant pain relief within similar time frames.

Safety Profile

The safety profile of diclofenac potassium is generally favorable. Adverse effects are typically mild and transient. Common side effects include gastrointestinal disturbances, dizziness, and headache. Serious adverse effects are rare but can include cardiovascular events and renal impairment, particularly in patients with pre-existing conditions .

Case Studies

  • Postoperative Pain Management : A study involving patients post-episiotomy demonstrated that diclofenac potassium (50 mg) provided superior analgesia compared to placebo and aspirin over an 8-hour observation period . The onset of action was significantly faster than aspirin.
  • Cancer Pain Management : Emerging evidence suggests potential anticancer properties of diclofenac due to its ability to inhibit tumor cell growth through both COX-dependent and independent pathways. Studies indicate that it may serve as an adjunctive treatment in oncology settings .

Q & A

Basic Research Questions

Q. What are the standard chromatographic methods for quantifying diclofenac potassium in pharmaceutical formulations?

  • Methodological Answer: The United States Pharmacopeia (USP) outlines HPLC protocols for diclofenac potassium analysis. A typical procedure involves:

  • Mobile Phase: A pH-adjusted phosphate buffer and acetonitrile mixture (e.g., 65:35 v/v).
  • Column: C18 reverse-phase column (250 mm × 4.6 mm, 5 µm particle size).
  • Detection: UV absorbance at 254 nm.
  • Validation: Linear range of 10–200 µg/mL (R² > 0.999), with precision (RSD < 2%) and recovery (98–102%) .
    • Application: Used to assess drug content uniformity and impurity profiling in tablets .

Q. How do researchers validate bioanalytical methods for diclofenac potassium in biological matrices like plasma?

  • Methodological Answer: Validation follows ICH guidelines and includes:

  • Selectivity: No interference from plasma components (e.g., proteins) at the retention time of diclofenac.
  • Linearity: Calibration curves spanning expected physiological concentrations (e.g., 0.1–50 µg/mL).
  • Accuracy/Precision: Intra-day and inter-day accuracy (85–115%) and RSD < 15% for LLOQ.
  • Stability: Freeze-thaw, short-term (24 hr), and long-term (-80°C) stability assessments .

Q. What are the common impurities in diclofenac potassium formulations, and how are they monitored?

  • Methodological Answer: Major impurities include diclofenac-related compound A (2-(2,6-dichlorophenyl)indolin-1-one). USP methods specify:

  • Limit Tests: ≤0.1% for related compound A via HPLC with a resolution solution (e.g., ketoprofen as internal standard).
  • Chromatographic Conditions: Isocratic elution with UV detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for diclofenac potassium across studies?

  • Methodological Answer: Systematic approaches include:

  • Meta-Analysis: Pooling data from multiple studies to identify trends (e.g., using RevMan or R packages).
  • Sensitivity Analysis: Assessing covariates like age, renal function, or CYP2C9 polymorphism impacts.
  • In Silico Modeling: Physiologically based pharmacokinetic (PBPK) models to predict absorption variability .

Q. What experimental designs are optimal for optimizing diclofenac potassium-loaded nanocarriers?

  • Methodological Answer: Quality-by-design (QbD) approaches such as:

  • Box-Behnken Design: Evaluates factors like lipid concentration, surfactant ratio, and sonication time.
  • Response Surface Methodology (RSM): Maximizes encapsulation efficiency (>80%) and minimizes particle size (<200 nm).
  • Critical Quality Attributes (CQAs): Drug release profile (e.g., 60% in 8 hr) and stability at 4°C for 6 months .

Q. How can researchers address discrepancies in dissolution profiles of diclofenac potassium tablets from different manufacturers?

  • Methodological Answer:

  • Comparative Dissolution Testing: Use USP Apparatus II (paddle) at 50 rpm in 900 mL pH 6.8 buffer.
  • f2 Similarity Factor: Calculate to compare profiles (f2 > 50 indicates similarity).
  • Multivariate Analysis: PCA or PLS-DA to identify excipient-driven variability (e.g., binder type, disintegrant concentration) .

Q. What strategies improve the stability of diclofenac potassium in topical formulations?

  • Methodological Answer:

  • Accelerated Stability Studies: Store formulations at 40°C/75% RH for 6 months; monitor pH, viscosity, and drug content.
  • Antioxidant Addition: 0.01% w/v ascorbic acid to prevent oxidative degradation.
  • Microemulsion Systems: Use Labrafac™ and Transcutol® HP to enhance chemical stability .

Data Analysis & Interpretation

Q. How should researchers statistically analyze conflicting in vitro-in vivo correlation (IVIVC) data for diclofenac potassium sustained-release formulations?

  • Methodological Answer:

  • Level A IVIVC: Deconvolution of plasma data vs. dissolution profiles (e.g., Wagner-Nelson method).
  • Bootstrap Validation: Assess model predictability (e.g., ±10% prediction error for Cmax and AUC).
  • Handling Outliers: Grubbs’ test to exclude anomalous data points .

Q. What computational tools are effective for predicting diclofenac potassium interactions with COX-2 isoforms?

  • Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite to simulate binding affinities (ΔG < -8 kcal/mol).
  • MD Simulations: GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å).
  • QSAR Models: Utilize descriptors like logP and polar surface area to predict inhibitory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Benzeneacetic acid, 2-[(2,6-dichlorophenyl)amino]-, monopotassiumsalt
Benzeneacetic acid, 2-[(2,6-dichlorophenyl)amino]-, monopotassiumsalt

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.